3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Description
Properties
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145904-50-3 | |
| Record name | Petasiphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Protection-Deprotection Approaches
Hydroxyl groups on caffeic acid and the 3,4-dihydroxyphenyl ring are typically protected using acetyl or benzyl groups to prevent oxidation during synthesis.
Example Protocol :
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Protection : Treat caffeic acid with acetic anhydride in pyridine to form O-acetyl caffeic acid.
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Activation : Convert the protected acid to an N-hydroxysuccinimide (NHS) ester using N,N′-disuccinimidyl carbonate.
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Esterification : React the NHS ester with 3-(3,4-diacetoxyphenyl)-2-oxopropanol in dimethylformamide (DMF).
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Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., NaOH in methanol).
Key Data :
Knoevenagel Condensation
This method constructs the α,β-unsaturated ester core via condensation of 3,4-dihydroxybenzaldehyde with malonic acid derivatives.
Protocol :
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Malonic acid monoester synthesis : React Meldrum’s acid with 2-oxopropanol to form malonic acid mono(2-oxopropyl) ester.
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Condensation : Treat 3,4-dihydroxybenzaldehyde with the malonic ester in pyridine/piperidine (1:1) at room temperature for 24 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Pyridine/piperidine (1:1) | |
| Temperature | Room temperature | |
| Reaction time | 24 h | |
| Yield | 45–50% |
Enzymatic Synthesis
Lipases (e.g., Thermomyces lanuginosus lipase) enable regioselective esterification under mild conditions, avoiding harsh reagents.
Protocol :
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Substrate preparation : Dissolve O-acetyl caffeic acid and 3-(3,4-diacetoxyphenyl)-2-oxopropanol in tert-butanol.
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Enzymatic reaction : Add Lipozyme TL IM (20% w/w), stir at 60°C for 48 h.
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Deprotection : As above.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation accelerates Knoevenagel condensations, reducing reaction times from hours to minutes.
Protocol :
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Mix 3,4-dihydroxybenzaldehyde, malonic acid mono(2-oxopropyl) ester, and piperidine in ethanol.
Key Data :
Characterization and Validation
Synthetic products require rigorous analysis:
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HPLC : Purity assessment using C18 columns, gradient elution (water/acetonitrile + 0.1% formic acid).
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NMR : Confirm ester linkage (δ 6.3–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for methyleneoxy groups).
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FT-IR : Ester carbonyl stretch at 1720–1740 cm⁻¹, hydroxyl bands at 3200–3500 cm⁻¹.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Protection-Deprotection | High regioselectivity | Multi-step, time-consuming | 60–65 |
| Knoevenagel | Simple reagents | Moderate yields | 45–50 |
| Enzymatic | Mild conditions, green chemistry | Enzyme cost, substrate scope | 55–60 |
| Microwave | Rapid, high yields | Specialized equipment | 65–70 |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate involves several molecular targets and pathways:
Antioxidant Activity: It exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular characteristics, and biological activities:
Key Structural and Functional Differences
Backbone Modifications: Caffeic Acid: The parent compound lacks esterification, rendering it more polar but less bioavailable compared to its esters .
Ester Group Effects :
- Ethyl/Phenethyl Caffeate : Larger alkyl groups (e.g., phenethyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Phenethyl caffeate’s mutation data suggests ester chain length influences toxicity .
- Methyl/Isopropyl Caffeate : Smaller esters retain higher solubility but may exhibit weaker binding to hydrophobic targets. Methyl caffeate’s crystal structure shows intramolecular hydrogen bonds, a feature critical for stability .
Bioactivity Profiles: Antioxidant Activity: All caffeate derivatives retain the 3,4-dihydroxyphenyl (catechol) group, essential for radical scavenging. Ethyl caffeate’s NO inhibition (IC₅₀ = 5.5 µg/mL) highlights the role of esterification in modulating anti-inflammatory effects . Anticancer Potential: Petasiphenone, a structural homologue of this compound, inhibits LNCaP prostate cancer cell proliferation .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 2-oxopropyl group in the target compound likely reduces aqueous solubility compared to methyl caffeate but improves it relative to phenethyl caffeate.
- Metabolism : Ester hydrolysis in vivo may convert derivatives back to caffeic acid, but the ketone group in this compound could slow enzymatic degradation, prolonging activity .
Biological Activity
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, a caffeate ester derivative, has garnered attention for its potential biological activities. This compound is structurally related to caffeic acid and exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and presents relevant data in tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 318.34 g/mol
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| This compound | 25.0 |
| Caffeic Acid | 30.0 |
| Trolox (Standard) | 15.0 |
Table 1: Antioxidant activity comparison of this compound with other compounds.
Anti-inflammatory Properties
In vitro studies have shown that this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory effect is attributed to the modulation of NF-kB signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 18.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 22.0 | Inhibition of cell migration |
Table 2: Anticancer activity of this compound against different cancer cell lines.
The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:
- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, effectively neutralizing them.
- Anti-inflammatory Mechanism : It inhibits the activation of NF-kB, reducing the expression of inflammatory cytokines.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
Study on Antioxidant Effects
A recent study evaluated the antioxidant effects of various caffeate esters, including this compound. The results indicated that it exhibited superior scavenging ability compared to other derivatives, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.
Clinical Relevance
In a clinical setting, preliminary trials have suggested that supplementation with compounds like this compound may improve oxidative stress markers in patients with chronic inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate?
Synthesis typically involves esterification of caffeic acid with a suitable alcohol precursor under controlled conditions. For example, Hu et al. (2006) demonstrated the preparation of structurally analogous caffeate esters via acid-catalyzed condensation, optimizing reaction parameters such as solvent polarity (e.g., anhydrous dichloromethane) and temperature (25–40°C) to achieve yields >75% . Characterization of intermediates and final products requires HPLC purification and spectroscopic validation (NMR, FT-IR) to confirm regioselectivity and purity (>98%) .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, crystallographic studies on (E)-isopropyl 3-(3,4-dihydroxyphenyl)acrylate revealed an intramolecular O–H⋯O hydrogen bond forming an S(5) ring motif, with intermolecular hydrogen bonds creating chains along the [110] crystallographic axis . Key parameters include R factor <0.05, data-to-parameter ratio >13.6, and mean C–C bond length deviation <0.003 Å .
Q. What analytical methods are used to quantify this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (280 nm) or LC-MS/MS (MRM mode) is preferred for sensitivity. Calibration curves using deuterated internal standards (e.g., d₃-caffeate) improve accuracy in complex matrices like plasma or tissue homogenates . Recovery rates >90% are achievable with solid-phase extraction (C18 cartridges) and gradient elution (0.1% formic acid/acetonitrile) .
Advanced Research Questions
Q. What experimental models are used to study its pharmacological activity?
In vitro models include:
- Anti-inflammatory assays : Inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ determination via Griess reagent) .
- Antioxidant activity : DPPH/ABTS radical scavenging assays, with comparative EC₅₀ values against Trolox .
In vivo models utilize rodent inflammation (e.g., carrageenan-induced paw edema) or oxidative stress models, with dose-dependent effects (10–100 mg/kg, oral) validated by ELISA (e.g., TNF-α, IL-6) .
Q. What enzyme systems are involved in its metabolism?
Caffeate CoA-transferase (EC 2.8.3.23) from Acetobacterium woodii catalyzes CoA activation, critical for microbial degradation pathways. This enzyme accepts 3-(3,4-dihydroxyphenyl)propanoyl-CoA as a substrate, enabling energy-efficient CoA loop formation . Mammalian metabolism involves hepatic CYP450 isoforms (e.g., CYP1A2) for hydroxylation, followed by glucuronidation (UGT1A1/1A9), as evidenced by metabolite profiling using hepatic microsomes .
Q. How do researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., antioxidant vs. anti-inflammatory effects) are addressed via:
- Standardization of assay conditions : Pre-incubation time, solvent (DMSO concentration <0.1%), and cell viability controls (MTT assay) .
- Structural analogs : Comparing methyl, ethyl, and phenethyl caffeate derivatives to identify structure-activity relationships (e.g., phenolic hydroxyl groups are critical for ROS scavenging) .
Q. What computational approaches predict its pharmacokinetic properties?
Molecular docking (AutoDock Vina) with COX-2 or NF-κB targets identifies binding affinities (ΔG < −7 kcal/mol). ADMET prediction tools (e.g., SwissADME) estimate moderate bioavailability (LogP ~2.5), blood-brain barrier permeability (BOILED-Egg model), and potential drug-drug interactions (CYP inhibition) .
Methodological Best Practices
Q. How to design stability studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
